2-((Furan-2-ylmethyl)amino)-2-oxoethyl adamantane-1-carboxylate
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Overview
Description
ML067 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role in biological research and potential therapeutic uses. The compound’s structure and reactivity make it a valuable subject for study in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML067 typically involves a multi-step process that includes the formation of key intermediates. One common synthetic route involves the reaction of a halogenated precursor with a nucleophile under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of ML067 may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques, such as preparative liquid chromatography, ensures the efficient production of ML067 on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
ML067 undergoes various chemical reactions, including:
Oxidation: ML067 can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving ML067 often use hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common with ML067, where halogen atoms in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ML067, each with distinct chemical and physical properties .
Scientific Research Applications
ML067 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in modulating biological pathways and as a tool for studying cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical manufacturing processes
Mechanism of Action
The mechanism of action of ML067 involves its interaction with specific molecular targets within cells. It is known to bind to certain proteins, altering their function and triggering downstream signaling pathways. These interactions can lead to changes in cellular behavior, such as apoptosis or cell cycle arrest, making ML067 a potential candidate for drug development .
Comparison with Similar Compounds
Properties
Molecular Formula |
C18H23NO4 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
[2-(furan-2-ylmethylamino)-2-oxoethyl] adamantane-1-carboxylate |
InChI |
InChI=1S/C18H23NO4/c20-16(19-10-15-2-1-3-22-15)11-23-17(21)18-7-12-4-13(8-18)6-14(5-12)9-18/h1-3,12-14H,4-11H2,(H,19,20) |
InChI Key |
MOSOSUPDUHNNDQ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)OCC(=O)NCC4=CC=CO4 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)OCC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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